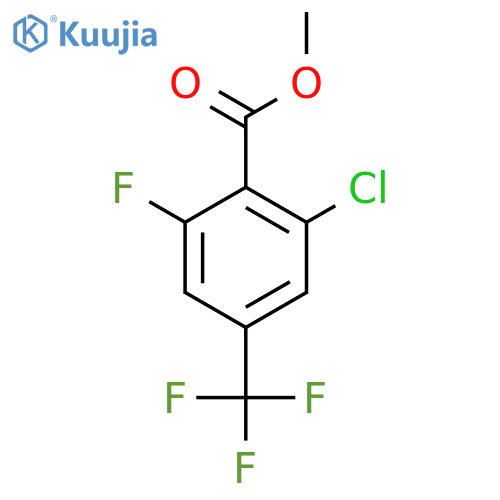Cas no 1804880-09-8 (Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate)

1804880-09-8 structure
商品名:Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate
CAS番号:1804880-09-8
MF:C9H5ClF4O2
メガワット:256.581415891647
CID:4953705
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate
-
- インチ: 1S/C9H5ClF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
- InChIKey: CORFHYJYFYCQED-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C=C(C=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.3
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010399-1g |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate |
1804880-09-8 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
| Alichem | A015010399-500mg |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate |
1804880-09-8 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
| Alichem | A015010399-250mg |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate |
1804880-09-8 | 97% | 250mg |
484.80 USD | 2021-06-21 |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1804880-09-8 (Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
